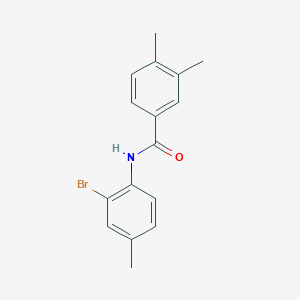
N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom and methyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
- N-(2-bromo-4-methylphenyl)benzamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
- 4-bromo-N-(2-methylphenyl)benzamide
Uniqueness: N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide is unique due to the presence of both bromine and multiple methyl groups, which influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-4-7-15(14(17)8-10)18-16(19)13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKBUHHNFDDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
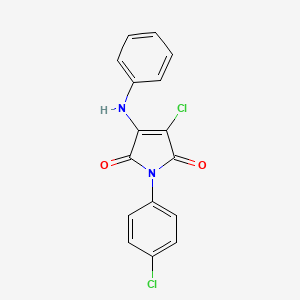
![3-CHLORO-6-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5585059.png)
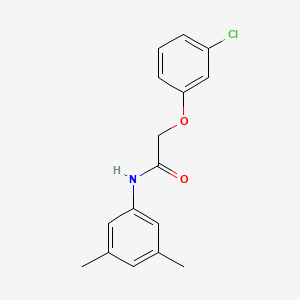
![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![(1R,3S)-3-(2-aminoethoxy)-7-(quinolin-2-ylmethyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585077.png)
![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)
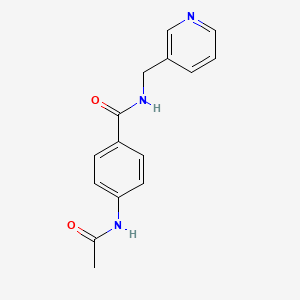
![5-phenyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585116.png)
![2-(4-ethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B5585134.png)
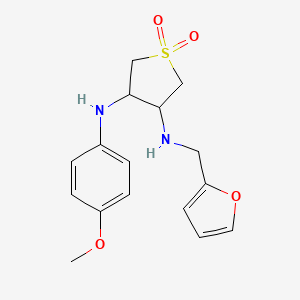
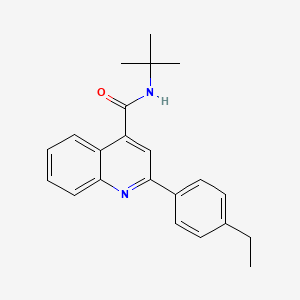
![2-[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5585157.png)
![2-{1-(2-methylphenyl)-5-[2-(1-methylpiperidin-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5585163.png)
